![molecular formula C14H20N2O3 B13198805 {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13198805.png)
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is characterized by the presence of an amino group, a nitrophenyl group, and a cyclopentylmethanol moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amination: Conversion of the nitro group to an amino group.
Alkylation: Formation of the cyclopentylmethanol moiety.
Coupling: Combining the amino-nitrophenyl and cyclopentylmethanol fragments under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol undergoes various types of chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the phenyl ring or the cyclopentyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amino alcohols .
Applications De Recherche Scientifique
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the nitrophenyl group may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(2-nitrophenyl)ethyl]cyclopentyl}methanol
- {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclohexyl}methanol
Uniqueness
{1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopentylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
[1-[2-amino-1-(3-nitrophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20N2O3/c15-9-13(14(10-17)6-1-2-7-14)11-4-3-5-12(8-11)16(18)19/h3-5,8,13,17H,1-2,6-7,9-10,15H2 |
Clé InChI |
VSQRKBHRQFXQOP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


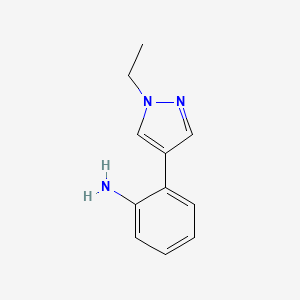
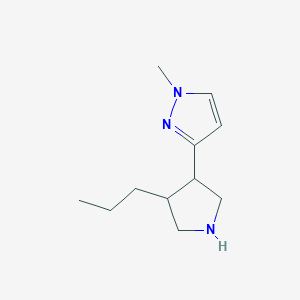

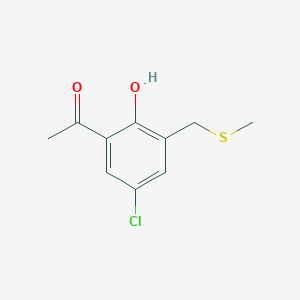
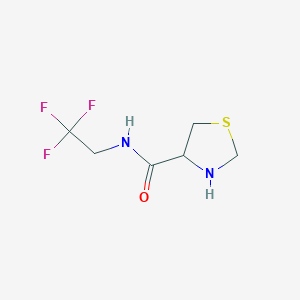
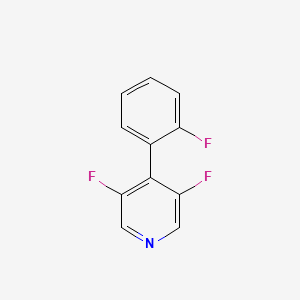

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]-2-methylpropanamide](/img/structure/B13198768.png)

![2-Chloropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13198775.png)
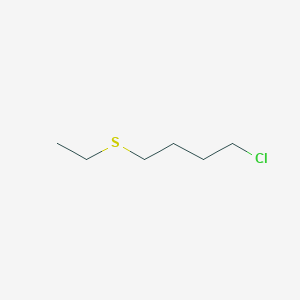
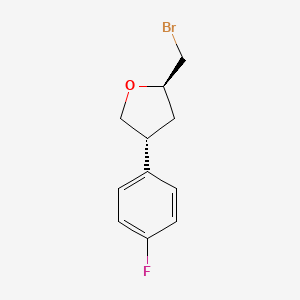
![3-(1-Aminopropan-2-YL)-8-azabicyclo[3.2.1]octan-3-OL](/img/structure/B13198787.png)
![Benzyl 3-[(chlorosulfonyl)methyl]-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13198790.png)
